molecular formula C19H23ClN2OS B11152190 4-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide

4-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11152190
M. Wt: 362.9 g/mol
InChI Key: MEIZQZZEDORMJF-UHFFFAOYSA-N
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Description

4-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound with a complex structure It is characterized by the presence of a benzothiophene ring, a quinolizidine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated precursor.

    Introduction of the Quinolizidine Moiety: The quinolizidine moiety is introduced via a nucleophilic substitution reaction, where the nitrogen atom of the quinolizidine attacks an electrophilic carbon on the benzothiophene ring.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide: This compound is similar in structure but lacks the benzothiophene ring.

    2-(4-chlorophenyl)-N-[(1S)-octahydro-2H-quinolizin-1-ylmethyl]acetamide: This compound has a similar quinolizidine moiety but differs in the aromatic ring structure.

Uniqueness

4-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H23ClN2OS

Molecular Weight

362.9 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-4-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H23ClN2OS/c20-15-6-3-8-17-14(15)11-18(24-17)19(23)21-12-13-5-4-10-22-9-2-1-7-16(13)22/h3,6,8,11,13,16H,1-2,4-5,7,9-10,12H2,(H,21,23)

InChI Key

MEIZQZZEDORMJF-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)C3=CC4=C(S3)C=CC=C4Cl

Origin of Product

United States

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